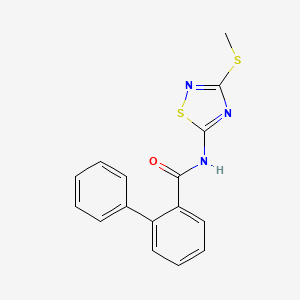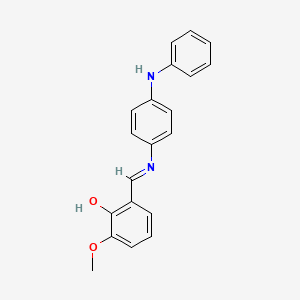
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a chlorophenyl group, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 4-methylbenzylamine.
Formation of Intermediate: The intermediate is formed through a condensation reaction between 4-chlorobenzaldehyde and 4-methylbenzylamine in the presence of a suitable catalyst.
Cyclization and Final Product Formation: The intermediate undergoes cyclization and further reactions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interaction with enzymes and receptors. It can serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine
In medicine, this compound may have potential therapeutic applications. Research may focus on its efficacy and safety as a pharmaceutical agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-N-(4-chlorophenyl)-2-cyano-3-phenylprop-2-enamide: Similar structure but lacks the methyl group on the phenyl ring.
(Z)-N-(4-bromophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide is unique due to the presence of both the chlorophenyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-2-4-13(5-3-12)10-14(11-19)17(21)20-16-8-6-15(18)7-9-16/h2-10H,1H3,(H,20,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLHWNZNYVLUQO-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)


![(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B5782409.png)
![4-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5782414.png)

![2-(2-METHOXY-4-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}PHENOXY)ACETAMIDE](/img/structure/B5782430.png)
![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]acetamide](/img/structure/B5782440.png)
![2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclopentane-1,3-dione](/img/structure/B5782463.png)
![2-naphthalen-1-yloxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide](/img/structure/B5782468.png)

![2-[(3,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B5782481.png)

